molecular formula C7H5ClIN3O2S B2483927 6-chloro-5-iodo-2-methylsulfonyl-1H-imidazo[4,5-b]pyridine CAS No. 1394373-18-2

6-chloro-5-iodo-2-methylsulfonyl-1H-imidazo[4,5-b]pyridine

Cat. No.: B2483927
CAS No.: 1394373-18-2
M. Wt: 357.55
InChI Key: CGPYBQNRXLDREJ-UHFFFAOYSA-N
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Description

6-chloro-5-iodo-2-methylsulfonyl-1H-imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the imidazopyridine family. This compound is characterized by the presence of chlorine, iodine, and a methylsulfonyl group attached to the imidazo[4,5-b]pyridine core. It has a molecular formula of C7H5ClIN3O2S and a molecular weight of 357.56 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-5-iodo-2-methylsulfonyl-1H-imidazo[4,5-b]pyridine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to scale up the production process .

Chemical Reactions Analysis

Types of Reactions

6-chloro-5-iodo-2-methylsulfonyl-1H-imidazo[4,5-b]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules .

Scientific Research Applications

6-chloro-5-iodo-2-methylsulfonyl-1H-imidazo[4,5-b]pyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-chloro-5-iodo-2-methylsulfonyl-1H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-5-iodo-2-methylsulfonyl-3H-imidazo[4,5-b]pyridine
  • 6-chloro-5-iodo-2-(methylsulfonyl)-1H-imidazo[4,5-b]pyridine

Uniqueness

6-chloro-5-iodo-2-methylsulfonyl-1H-imidazo[4,5-b]pyridine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

6-chloro-5-iodo-2-methylsulfonyl-1H-imidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClIN3O2S/c1-15(13,14)7-10-4-2-3(8)5(9)11-6(4)12-7/h2H,1H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGPYBQNRXLDREJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC2=NC(=C(C=C2N1)Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClIN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Oxone (20.8 g, 33.8 mmol) was added to an acetonitrile (100 mL)/water (100 mL) suspension of 6-chloro-5-iodo-2-(methysulfanyl)-1H-imidazo[4,5-b]pyridine (5.0 g, 15.4 mmol) and the reaction was allowed to stir for 18 h at rt. The suspension was filtered through a sintered glass funnel and the filtrate was partitioned between ethyl acetate and saturated sodium bisulfate. The ethyl acetate layer was washed with brine, dried over magnesium sulfate and concentrated to afford the title compound as a white solid that was used in subsequent steps without further purification. LC-MS: calculated for C7H5ClN3O2S 357.56, observed m/e: 357.07 (M+H)+ (Rt 1.36/4 min) 1H NMR δ (ppm)(DMSO-d6): 8.44 (1H, s), 3.53 (3H, s).
Name
Quantity
20.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

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